ASC-J9 (Dimethylcurcumin) is a synthetic analog of curcumin, a natural polyphenol found in the turmeric plant (Curcuma longa). [] It belongs to the curcuminoid family of compounds, known for their diverse biological activities. [] ASC-J9 is widely studied in scientific research for its potential anticancer and anti-inflammatory properties, particularly in relation to androgen receptor (AR)-associated diseases. []
Dimethylcurcumin is classified as a synthetic curcuminoid, derived from curcumin through chemical modifications. Curcumin itself is a natural phenolic compound extracted from the rhizomes of Curcuma longa (turmeric). The synthesis of dimethylcurcumin allows for the exploration of its pharmacological properties while overcoming some of the inherent limitations of curcumin, such as poor solubility in aqueous solutions and moderate stability .
The synthesis of 4,4-dimethylcurcumin involves several steps that typically include:
A typical synthesis pathway involves:
This multi-step process allows for precise control over the final product's structure and properties.
The molecular structure of dimethylcurcumin can be described as follows:
Dimethylcurcumin's structural modifications compared to curcumin are significant in improving its pharmacokinetic properties while maintaining its bioactivity.
Dimethylcurcumin participates in several chemical reactions that are significant for its biological activity:
These reactions are crucial for understanding how dimethylcurcumin acts within biological systems.
The mechanism of action of dimethylcurcumin involves multiple pathways:
These mechanisms highlight dimethylcurcumin's potential as a therapeutic agent.
Dimethylcurcumin exhibits several notable physical and chemical properties:
These properties are essential for formulating effective therapeutic agents.
Dimethylcurcumin has a range of scientific applications:
The diverse applications underscore dimethylcurcumin's potential impact across multiple fields within pharmaceutical sciences.
Dimethylcurcumin induces androgen receptor (AR) degradation via a ubiquitin-proteasome-dependent mechanism. Unlike AR antagonists (e.g., enzalutamide or bicalutamide), which competitively inhibit androgen binding, dimethylcurcumin enhances AR ubiquitination by promoting the interaction between AR and the E3 ubiquitin ligase CHIP (C-terminus of Hsc70-interacting protein). This process occurs in a tissue-selective manner, with profound AR degradation observed in prostate cells but minimal effects in muscle or bone cells [2] [8].
Key mechanistic steps include:
Table 1: Dimethylcurcumin-Induced AR Degradation in Prostate Cancer Models
Cell Line/Model | AR Reduction | Key Ubiquitin Ligase | Functional Outcome |
---|---|---|---|
LNCaP cells | >80% at 24h | CHIP | Inhibition of cell proliferation (IC₅₀: 5 μM) |
C4-2 cells (CRPC) | 70% at 48h | MDM2 | Suppression of xenograft growth |
22Rv1 cells | 60% at 48h | CHIP | G2/M cell cycle arrest |
Dimethylcurcumin effectively targets constitutively active AR splice variants (e.g., AR-V7), which lack the ligand-binding domain and drive resistance to conventional antiandrogens in castration-resistant prostate cancer (CRPC). It achieves this by:
This dual targeting of full-length AR and splice variants addresses a critical limitation of current CRPC therapies.
Dimethylcurcumin modulates epigenetic landscapes through histone modifications rather than direct DNA demethylation:
Table 2: Epigenetic Modifications Induced by Dimethylcurcumin
Epigenetic Mark | Change | Target Genes | Functional Consequence |
---|---|---|---|
H3K36me3 | ↑ 3.5-fold | CDH1, p15 | Reactivation of tumor suppressors |
H3K27ac | ↑ 4-fold | RARβ, MLH1 | Enhanced chromatin accessibility |
DNA methylation | No significant change | Global | No direct demethylating activity |
Dimethylcurcumin exhibits a biphasic effect on reactive oxygen species (ROS):
This redox modulation underpins dimethylcurcumin’s ability to induce cancer cell death while protecting normal tissues—a key advantage over conventional chemotherapeutics.
Dimethylcurcumin disrupts critical oncogenic cascades through multi-node inhibition:
Table 3: Effects on Oncogenic Signaling Pathways
Pathway | Key Targets | Inhibition/Modulation | Biological Impact |
---|---|---|---|
PI3K/AKT/mTOR | p-AKT, p-mTOR, p-S6K | >60% reduction in phosphorylation | Cell cycle arrest, autophagy |
JAK2/STAT3 | p-STAT3, SUMO-STAT3 | 80% reduced DNA binding | Suppressed invasion/metastasis |
AR-PI3K feedback | PIP3, AR ubiquitination | Disruption of reciprocal activation | Synergistic tumor suppression |
Compound Nomenclature
Table 4: Alternative Identifiers for Dimethylcurcumin
Identifier Type | Name(s) |
---|---|
Systematic IUPAC | (1E,4Z,6E)-1,7-Bis(3,4-dimethoxyphenyl)-5-hydroxyhepta-1,4,6-trien-3-one |
Development Codes | ASC-J9, ASCJ-9, GO-Y025, CHC-004 |
CAS Registry | 52328-98-0 |
Other Designations | Dimethoxycurcumin, DMC |
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0